3-Amino-3-(2,5-difluorophenyl)propanoic acid chemical properties
3-Amino-3-(2,5-difluorophenyl)propanoic acid chemical properties
An In-Depth Technical Guide to 3-Amino-3-(2,5-difluorophenyl)propanoic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 3-Amino-3-(2,5-difluorophenyl)propanoic acid, a fluorinated β-amino acid of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms onto the phenyl ring modifies the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block and a potential therapeutic agent.[1] This document details its physicochemical properties, provides a plausible, detailed protocol for its synthesis, explores its potential applications as a Gamma-aminobutyric acid (GABA) analogue, and outlines essential safety and handling procedures. The insights herein are curated for scientists and professionals seeking to leverage this compound in advanced research and development projects.
Introduction: The Strategic Value of Fluorinated β-Amino Acids
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug design.[2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's properties. These alterations include increased metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity through favorable electrostatic interactions, and modified acidity or basicity of nearby functional groups.[1][3] The site-selective placement of fluorine, as seen in the 2,5-difluoro substitution pattern of the target compound, offers a nuanced approach to fine-tuning the pharmacokinetic and pharmacodynamic profile of a lead molecule.[1]
β-Amino Acids and GABA Analogues: A Pharmacological Overview
Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess a flexible backbone that allows them to adopt unique secondary structures, such as helices and turns. This structural feature makes them valuable components in the design of peptidomimetics with enhanced proteolytic stability.
Furthermore, many β-amino acids are structural analogues of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[4] While GABA itself cannot effectively cross the blood-brain barrier, lipophilic analogues can.[5] Compounds like Pregabalin (β-isobutyl-GABA) and Phenibut (β-phenyl-GABA) are successful drugs that modulate neuronal activity, serving as anticonvulsants, anxiolytics, and analgesics.[4] 3-Amino-3-(2,5-difluorophenyl)propanoic acid belongs to this promising class, with its difluorophenyl moiety expected to significantly influence its interaction with biological targets.[6][7]
Physicochemical and Structural Properties
Core Compound Identification
The fundamental properties of 3-Amino-3-(2,5-difluorophenyl)propanoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 773122-52-4 | [8][9] |
| Molecular Formula | C₉H₉F₂NO₂ | [8][9][10] |
| Molecular Weight | 201.17 g/mol | [8][9][10] |
| IUPAC Name | 3-Amino-3-(2,5-difluorophenyl)propanoic acid | - |
| Synonyms | 3-Amino-3-(2,5-difluoro-phenyl)-propionic acid | [10] |
| Physical Form | Solid (Predicted) | [11] |
Structural Elucidation and Predicted Spectroscopic Data
While experimental spectra for this specific compound are not publicly available, its structure allows for reliable prediction of its key spectroscopic features. This predictive analysis is crucial for guiding characterization efforts following synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum is expected to be complex. The two protons of the -CH₂- group adjacent to the chiral center are diastereotopic and should appear as a complex multiplet (an ABX system), further coupled to the benzylic proton. The benzylic proton (-CH(NH₂)-) will appear as a multiplet due to coupling with the adjacent -CH₂- protons. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling. The amine (-NH₂) and carboxylic acid (-OH) protons are exchangeable and may appear as broad singlets, which can be confirmed by a D₂O exchange experiment.[12]
-
¹³C NMR: The spectrum will show 9 distinct carbon signals. The carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large (¹JCF ≈ 240-250 Hz). Carbons two or three bonds away will show smaller couplings.
-
¹⁹F NMR: As a valuable tool for studying fluorinated compounds, the ¹⁹F NMR spectrum is expected to show two distinct resonances for the non-equivalent fluorine atoms at the C2 and C5 positions of the phenyl ring.[13] Each signal will be split by the other fluorine and by nearby aromatic protons.
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 202.18. High-resolution mass spectrometry would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretches of the amine group (~3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-F stretches in the aromatic region (~1100-1300 cm⁻¹).
Synthesis and Manufacturing
Rationale for Synthetic Strategy Selection
The synthesis of β-amino acids can be approached through several established methods. For an aryl-substituted β-amino acid like the target compound, a robust and scalable approach is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde (2,5-difluorobenzaldehyde), malonic acid, and a source of ammonia (ammonium acetate) in an alcoholic solvent. This method is chosen for its operational simplicity and the ready availability of starting materials.
Proposed Synthetic Workflow: Rodionov Reaction
The diagram below illustrates the logical flow of the proposed synthesis, from commercially available starting materials to the final purified product.
Caption: Proposed synthetic workflow for 3-Amino-3-(2,5-difluorophenyl)propanoic acid.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel with appropriate safety measures in place.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-difluorobenzaldehyde (10.0 g, 70.4 mmol), malonic acid (8.8 g, 84.5 mmol), and ammonium acetate (16.3 g, 211.2 mmol).
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Solvent Addition: Add 100 mL of absolute ethanol to the flask. The choice of ethanol is critical as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
-
Workup - Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude amino acid should form. Cool the flask further in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid cake sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and byproducts.
-
Purification - Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot water (or an ethanol/water mixture) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then to 0-4 °C, to induce crystallization of the purified product.
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Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.
Applications in Research and Drug Development
Central Nervous System (CNS) Research
As a GABA analogue, this compound is a prime candidate for investigating neurological pathways.[14] Its difluorophenyl group increases lipophilicity compared to GABA, potentially facilitating passage across the blood-brain barrier.[5] Researchers can use it as a probe to study GABA receptor subtypes (GABAₐ and GABAₑ) or GABA transporters.[6] Its potential anticonvulsant, anxiolytic, or analgesic properties warrant investigation in relevant preclinical models.[4][15]
A Versatile Building Block for Novel Therapeutics
The primary amine and carboxylic acid functional groups make this compound an ideal chiral building block for more complex molecules. It can be incorporated into peptides to create novel peptidomimetics with constrained conformations and increased resistance to enzymatic degradation.[16] Furthermore, derivatives of related β-aminopropanoic acids have shown promise as antimicrobial and anticancer agents, suggesting that libraries based on this difluorinated scaffold could yield novel therapeutic candidates.[17][18][19]
Safety, Handling, and Storage
Hazard Identification
While specific toxicology data for 3-Amino-3-(2,5-difluorophenyl)propanoic acid is not available, data from analogous compounds suggests it should be handled as a potentially hazardous chemical.[20][21]
-
Acute Effects: May cause skin, eye, and respiratory tract irritation.[11][20] Harmful if swallowed or inhaled.[22]
-
Chronic Effects: Long-term exposure effects have not been determined.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[21]
-
Engineering Controls: Handle the compound in a well-ventilated laboratory or a chemical fume hood to minimize inhalation exposure.[20]
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[23]
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Conclusion and Future Outlook
3-Amino-3-(2,5-difluorophenyl)propanoic acid represents a molecule of considerable potential. Its identity as a fluorinated GABA analogue positions it as a compelling candidate for neuroscience research, while its structural features make it a versatile building block for the synthesis of novel therapeutic agents. The synthetic protocol outlined in this guide provides a practical pathway for its preparation, enabling further investigation into its biological activity and applications. Future research should focus on the stereoselective synthesis to isolate individual enantiomers, as biological activity is often stereospecific, and a thorough evaluation of its pharmacological profile to unlock its full therapeutic potential.
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